An In-depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to (4-Methylquinazolin-2-yl)methanol: Structure, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of (4-Methylquinazolin-2-yl)methanol, a key heterocyclic intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural characteristics, physicochemical properties, validated synthetic routes, and its critical role as a building block and process-related impurity in drug manufacturing, most notably for the anti-diabetic agent Linagliptin.
Introduction: The Quinazoline Scaffold and the Significance of (4-Methylquinazolin-2-yl)methanol
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-hypertensive properties.[1] The specific substitution pattern of (4-Methylquinazolin-2-yl)methanol makes it a strategically important precursor. Its primary hydroxyl group offers a reactive handle for derivatization, while the 4-methyl group influences the electronic properties and steric profile of the molecule.
Its most prominent role in modern drug development is as a key intermediate in the synthesis of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[2] In this context, it is also recognized as "Linagliptin Impurity N," making its synthesis, characterization, and control critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[3][4]
Molecular Structure and Physicochemical Properties
(4-Methylquinazolin-2-yl)methanol is a heterocyclic aromatic alcohol. The core structure consists of a pyrimidine ring fused to a benzene ring, forming the quinazoline scaffold. A methyl group is attached at position 4, and a hydroxymethyl group is at position 2.
Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (4-methylquinazolin-2-yl)methanol | [5] |
| CAS Number | 13535-91-6 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [5][7] |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CO | [5] |
| InChI Key | PWDGWOCNQJCENI-UHFFFAOYSA-N | [5] |
Physicochemical Data
The following table summarizes key experimental and predicted physicochemical properties, which are essential for handling, reaction setup, and purification.
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | --- | [7] |
| Boiling Point | 256.1 ± 32.0 °C | Predicted | |
| Density | 1.243 ± 0.06 g/cm³ | Predicted | |
| pKa | 13.68 ± 0.10 | Predicted | |
| Solubility | Slightly soluble in DMSO and Methanol | --- | |
| Storage | 2-8°C, sealed in a dry place | Recommended for stability | [6] |
Synthesis and Purification
The synthesis of (4-Methylquinazolin-2-yl)methanol is logically approached as a two-stage process. The first stage involves the construction of a reactive precursor, 2-(chloromethyl)-4-methylquinazoline, followed by the hydrolysis of the chloromethyl group to the desired primary alcohol. This strategy provides a reliable and scalable route.
Stage 1: Synthesis of 2-(chloromethyl)-4-methylquinazoline
The most direct and well-documented method for creating the quinazoline core with the required 2-(chloromethyl) substituent is the reaction of an aminophenyl ketone with chloroacetonitrile. This reaction builds the pyrimidine ring onto the aniline precursor.
Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline [8]
-
Reaction Setup: In a suitable reaction vessel, suspend 1-(2-aminophenyl)ethan-1-one hydrochloride (1.0 eq) in chlorobenzene (10 volumes).
-
Addition of Reagents: To the suspension, add aluminum chloride (AlCl₃) (approx. 1.0 eq) followed by 2-chloroacetonitrile (approx. 1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C. The causality behind this step is that the elevated temperature is required to overcome the activation energy for the cyclization and condensation reaction, which is catalyzed by the Lewis acid AlCl₃.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This ensures the reaction goes to completion and provides a self-validating checkpoint before proceeding.
-
Workup: Cool the mixture to room temperature and carefully pour it into water (14 volumes). Separate the organic phase.
-
Extraction & Wash: Extract the aqueous phase with an additional portion of chlorobenzene. Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Isolation: Evaporate the solvent under reduced pressure to yield crude 2-(chloromethyl)-4-methylquinazoline. Purity can be assessed by HPLC.[8]
Stage 2: Hydrolysis to (4-Methylquinazolin-2-yl)methanol
The conversion of the chloromethyl intermediate to the final alcohol product is a standard nucleophilic substitution reaction (hydrolysis). The use of a basic aqueous solution facilitates the displacement of the chloride ion by a hydroxide ion.
Experimental Protocol: Synthesis of (4-Methylquinazolin-2-yl)methanol (This protocol is expertly adapted from a validated procedure for a structurally analogous compound.)[9]
-
Reaction Setup: To a flask containing the crude 2-(chloromethyl)-4-methylquinazoline (1.0 eq) from Stage 1, add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes).
-
Reaction Execution: Stir the mixture and heat to reflux for 1-2 hours. The hydroxide ion acts as the nucleophile, displacing the chloride in an Sₙ2 reaction. Refluxing provides the necessary thermal energy for the reaction to proceed efficiently.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization & Precipitation: Carefully neutralize the mixture with a dilute aqueous solution of hydrochloric acid (HCl). The product, being less soluble in neutral water than its sodium salt, will precipitate out of the solution. This step is self-validating as the formation of a precipitate indicates successful product formation.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with cold water and then cold methanol to remove residual salts and impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to yield pure (4-Methylquinazolin-2-yl)methanol.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized material. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.[4][10]
Representative Spectroscopic Data
(Note: As publicly available spectra for this specific compound are limited, the following data are representative and predicted based on its chemical structure and data from analogous compounds.)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.15-8.25 (m, 1H): Aromatic proton, likely at position 5.
-
δ 7.90-8.00 (m, 1H): Aromatic proton, likely at position 8.
-
δ 7.75-7.85 (m, 2H): Aromatic protons, likely at positions 6 and 7.
-
δ 5.60 (t, 1H, J=5.5 Hz): Hydroxyl proton (-OH), broadens or exchanges with D₂O.
-
δ 4.80 (d, 2H, J=5.5 Hz): Methylene protons (-CH₂-OH).
-
δ 2.85 (s, 3H): Methyl protons (-CH₃).
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 168.0: C4 (quaternary carbon attached to methyl).
-
δ 162.5: C2 (quaternary carbon attached to CH₂OH).
-
δ 151.0: C8a (quaternary carbon at ring junction).
-
δ 134.5: C7 (aromatic CH).
-
δ 128.0: C5 (aromatic CH).
-
δ 127.5: C6 (aromatic CH).
-
δ 125.0: C8 (aromatic CH).
-
δ 121.0: C4a (quaternary carbon at ring junction).
-
δ 62.0: -CH₂OH (methylene carbon).
-
δ 22.0: -CH₃ (methyl carbon).
Mass Spectrometry (ESI-MS):
-
Calculated for C₁₀H₁₀N₂O: 174.08
-
Observed [M+H]⁺: 175.09
Chromatographic Analysis (HPLC)
A reverse-phase HPLC method is typically used to assess the purity of (4-Methylquinazolin-2-yl)methanol and to monitor the progress of its synthesis.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Chemical Reactivity and Applications in Drug Development
The primary utility of (4-Methylquinazolin-2-yl)methanol lies in its role as a versatile synthetic intermediate.
-
Activation of the Hydroxyl Group: The primary alcohol can be readily converted into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) or a similar halogenating agent will regenerate the highly reactive 2-(chloromethyl)-4-methylquinazoline, which is the direct precursor for alkylation reactions in the synthesis of Linagliptin.[2]
-
Alkylation Reactions: As the key building block for Linagliptin, the corresponding 2-(chloromethyl) derivative is used to alkylate the N1 position of the xanthine core of the drug molecule.
-
Use as a Reference Standard: In the context of pharmaceutical quality control, pure (4-Methylquinazolin-2-yl)methanol serves as an essential reference standard for the identification and quantification of "Linagliptin Impurity N."[3][4] Its presence in the final API must be strictly controlled to meet regulatory guidelines set by bodies like the ICH.[10]
Safety and Handling
(4-Methylquinazolin-2-yl)methanol should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
GHS Hazard Statements: [5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols, including wearing safety glasses, gloves, and a lab coat, should be strictly followed.
Conclusion
(4-Methylquinazolin-2-yl)methanol is more than a simple heterocyclic alcohol; it is a cornerstone intermediate in the synthesis of a vital modern therapeutic agent. A thorough understanding of its structure, properties, and synthetic pathways—particularly the conversion from its chloromethyl precursor—is indispensable for scientists engaged in the development and manufacturing of quinazoline-based pharmaceuticals. The protocols and data presented in this guide offer a robust framework for the synthesis, analysis, and safe handling of this important molecule, underpinning the principles of quality, safety, and efficacy in drug development.
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